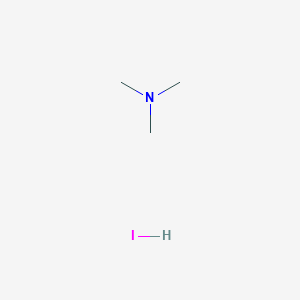
Trimethylamine hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylammonium iodide is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{)}_3\text{N}+\text{I}- ). It is a crystalline solid that is soluble in water and is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]
Industrial Production Methods
In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce alkenes.
Complex Formation: It can form complexes with other compounds, such as TCNQ, resulting in materials with unique electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.
Elimination: Produces alkenes and tertiary amines.
Wissenschaftliche Forschungsanwendungen
Trimethylammonium iodide is used in a wide range of scientific research applications:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: Studied for its interactions with biological membranes and its potential as a biocide.
Medicine: Investigated for its use in reducing intraocular pressure in glaucoma patients.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra-n-butylammonium iodide: Another quaternary ammonium salt with similar properties but different applications.
(Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocenyl group, used in specialized chemical applications.
Uniqueness
Trimethylammonium iodide is unique due to its relatively simple structure and wide range of applications. Its ability to participate in various chemical reactions and its effectiveness as a phase-transfer catalyst make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
20230-89-1 |
|---|---|
Molekularformel |
C3H10IN |
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;hydroiodide |
InChI |
InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H |
InChI-Schlüssel |
CURCMGVZNYCRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.I |
Verwandte CAS-Nummern |
75-50-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



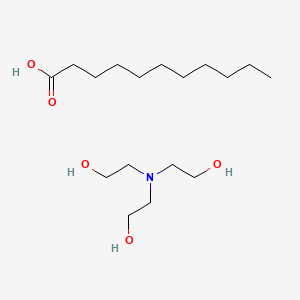
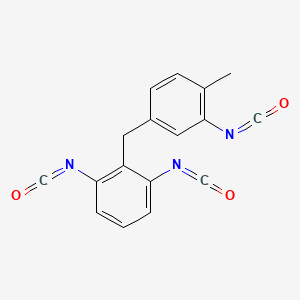

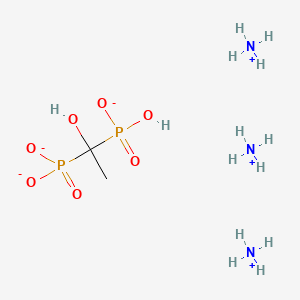
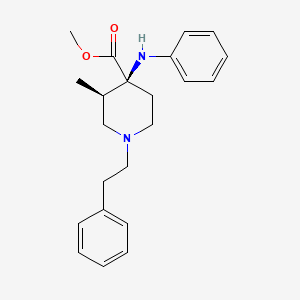
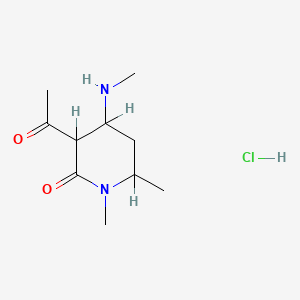
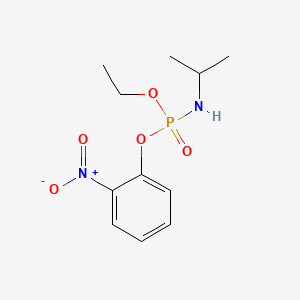
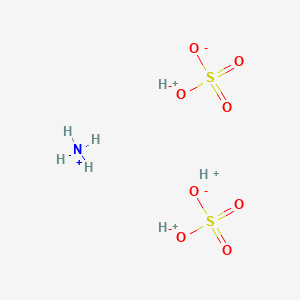
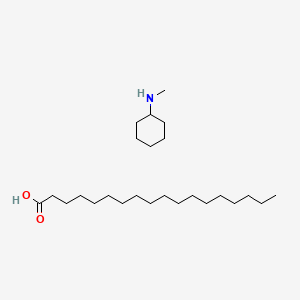
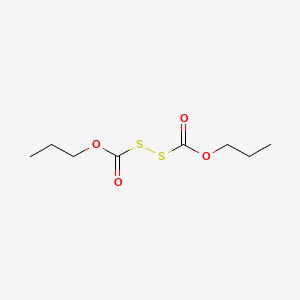
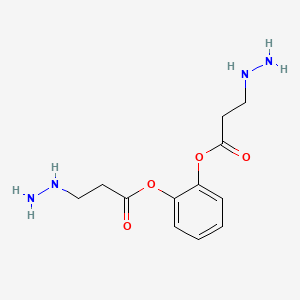
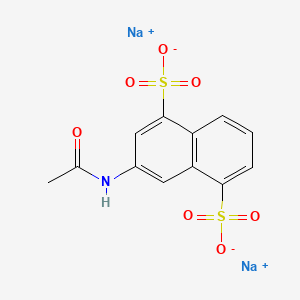
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
